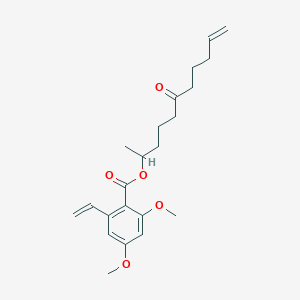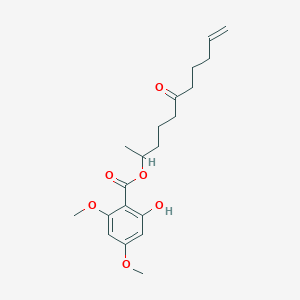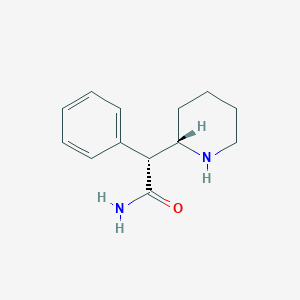
Acide 1,2,3,4-tétrahydro-1-naphtöïque
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1-naphthoic acid is an organic compound with the molecular formula C11H12O2. It is also known as 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This compound is a derivative of naphthalene, where the aromatic ring is partially hydrogenated. It is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1-naphthoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including protease inhibitors.
Biology: It is used in the study of metabolic pathways and enzyme interactions.
Mécanisme D'action
Target of Action
1,2,3,4-Tetrahydro-1-naphthoic acid, also known as 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, is primarily used as a reagent to produce protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibitors of these enzymes can regulate their activity, making them potential targets for therapeutic intervention in diseases such as cancer, viral infections, and inflammatory disorders.
Mode of Action
As a reagent used in the production of protease inhibitors, it likely interacts with the active site of the protease enzyme, preventing it from cleaving peptide bonds in proteins, thereby inhibiting its activity .
Biochemical Pathways
The biochemical pathways affected by 1,2,3,4-Tetrahydro-1-naphthoic acid are those involving proteases. Proteases play a crucial role in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis. By inhibiting proteases, this compound can potentially affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrahydro-1-naphthoic acid’s action are likely related to its role as a protease inhibitor. By inhibiting protease activity, it can prevent the breakdown of specific proteins, potentially altering cellular processes such as signal transduction, cell proliferation, and apoptosis .
Analyse Biochimique
Biochemical Properties
1,2,3,4-Tetrahydro-1-naphthoic acid is used as a reagent to produce protease inhibitors It interacts with various enzymes and proteins in this process
Molecular Mechanism
It is known to be used in the production of protease inhibitors , suggesting it may interact with enzymes and other biomolecules
Metabolic Pathways
1,2,3,4-Tetrahydro-1-naphthoic acid is involved in the anaerobic degradation of naphthalenes . This process proceeds via the reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage
Méthodes De Préparation
1,2,3,4-Tetrahydro-1-naphthoic acid can be synthesized through various methods. One common synthetic route involves the hydrogenation of naphthalene-1-carboxylic acid. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated temperatures and pressures . Another method involves the use of super bases and naphthoic acid technology, which offers high operability and good repeatability . Industrial production methods often focus on optimizing yield and minimizing by-products, ensuring the process is safe and scalable .
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydro-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-1-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: It can be reduced to form 1,2,3,4-tetrahydronaphthalene. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives. .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-1-naphthoic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-2-naphthoic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
5,6,7,8-Tetrahydro-2-naphthoic acid: Another derivative of naphthalene, differing in the hydrogenation pattern and position of the carboxylic acid group.
1,2,3,4-Tetrahydronaphthalene: This compound lacks the carboxylic acid group and is fully hydrogenated.
The uniqueness of 1,2,3,4-tetrahydro-1-naphthoic acid lies in its specific structure, which allows it to participate in unique chemical reactions and serve as a versatile intermediate in various applications .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLWTJCSPSUGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940758 | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-65-4 | |
| Record name | 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRAHYDRO-1-NAPHTHOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?
A: One established method involves a two-stage, three-step synthesis starting from 7-methoxytetralone. This route utilizes a Wittig olefination, followed by Sharpless asymmetric dihydroxylation, and concludes with a platinum-catalyzed oxidation. [] Another approach utilizes 1,2,3,4-tetrahydro-1-naphthoic acid as a starting material and involves a series of reactions including resolution, amination, reduction, cyclization, and salt formation. []
Q2: Has the crystal structure of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid been determined?
A: Yes, the crystal structure of (±)-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been studied. It reveals hydrogen-bonded centrosymmetric carboxyl dimers within the crystal lattice. Interestingly, the study also identified significant carboxyl disorder, modeled by two rotational conformers. []
Q3: How does the structure of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid relate to its potential biological activity?
A: Research suggests that derivatives of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid exhibit anti-inflammatory activity. [] Furthermore, modifications to the structure of related compounds like indane-1-carboxylic acid and indane-1-acetic acid, which share structural similarities, have been explored for their antispasmodic properties. [] This highlights the potential of structural modifications in this class of compounds for influencing biological activity.
Q4: Are there any known applications of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid derivatives in medicinal chemistry?
A: While 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid itself might not be directly utilized in medications, its derivatives show promise. For instance, palonosetron hydrochloride, synthesized from 1,2,3,4-tetrahydro-1-naphthoic acid, is a medication used to prevent nausea and vomiting. [] This example demonstrates the potential of this class of compounds in medicinal chemistry.
Q5: Have there been studies investigating the cytotoxic activity of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid derivatives?
A: Yes, research has explored the cytotoxic activity of 1,8-naphthalimide derivatives incorporating the 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid moiety. Notably, these compounds displayed cytotoxic effects against human tumor cell lines (K-562 and HUT-78) in vitro. []
Q6: What computational chemistry methods have been applied to study 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid derivatives?
A: Density functional theory (DFT) calculations have been employed to investigate the structural properties of 1,8-naphthalimide derivatives containing the 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid group. These calculations provided insights into the optimized geometry and harmonic vibrational frequencies of these compounds. Additionally, ab initio methods (MP2 and Hartree-Fock) and DFT using various functionals and basis sets were employed for NMR calculations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)
